molecular formula C3H10ClNO3S B3416855 DL-Cysteine hydrochloride monohydrate CAS No. 96998-61-7

DL-Cysteine hydrochloride monohydrate

Cat. No. B3416855
CAS RN: 96998-61-7
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-UHFFFAOYSA-N
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Description

DL-Cysteine hydrochloride monohydrate (DL-Cys-HCl-H2O) is a compound with the molecular formula C3H8ClNO2S·H2O . It appears as a colorless crystal or crystalline powder . It is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . It is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in water . The melting point is between 109-112 °C . The molecular weight is 175.63 .

Scientific Research Applications

Antioxidant Enhancement and Disease Improvement

DL-Cysteine, as a dietary supplement, plays a crucial role in enhancing antioxidant status and improving outcomes in certain diseases. It is a conditionally essential sulfur amino acid involved in several metabolic pathways, including those of methionine, taurine, and glutathione (GSH). It has been found to combat chronic inflammation by boosting antioxidant status. Studies have shown that critically ill patients receiving nutrition enriched with cysteine exhibit decreased cysteine catabolism and improved GSH synthesis, suggesting its potential as a nutraceutical to improve antioxidant status in health and disease (McPherson & Hardy, 2011).

Organic Synthesis

Cysteine's chemical behavior in organic synthesis is notable for its versatility and selectivity in chemical modification of proteins, which has both chemical and biological innovations. It plays a key role in different organic reactions, including addition, condensation, substitution, and oxidation. Monitoring cysteine through the preparation of fluorescent probes for high sensitivity detection has significant contributions in organic synthesis. This highlights the utility of cysteine in the development of natural products and organic reactions, emphasizing its enduring utility in protein modification and sensor preparation (Darroudi & Mohammadi Ziarani, 2021).

Mass Spectrometry-Based Proteomic Analysis

The modification of cysteine residues plays a critical role in mass spectrometry-based proteomic analysis. Artificial reduction of disulfide bonds in proteins, which are formed between cysteine residues, is crucial for simplifying enzymatic hydrolysis and interpreting results. Protecting cysteine residues by alkylation prevents the re-formation of these bonds, highlighting the importance of cysteine in the analytical study of proteins and their post-translational modifications. This also sheds light on the potential for innovative cysteine modifications to improve the efficiency of proteomic analysis (Kuznetsova et al., 2020).

Enzyme Mechanism and Chemical Properties

Cysteine's role in enzyme mechanisms, particularly in non-heme iron-containing enzymes like cysteine dioxygenase (CDO) and taurine/α-ketoglutarate dioxygenase (TauD), has been explored. Theoretical modeling provides insights into the catalytic cycles of these enzymes, emphasizing cysteine's significance in understanding the chemistry behind enzymatic reactions and the potential for targeted therapeutic applications (Visser, 2009).

Obesity and Metabolic Regulation

Research suggests a link between cysteine levels and obesity. Elevated plasma total concentrations of cysteine are associated with increased fat mass in human studies. Animal and cellular experiments indicate that cysteine supplementation can decrease energy expenditure and promote adiposity, suggesting a potential obesogenic effect. This underscores the need for further research to understand the mechanisms by which cysteine influences fat regulation and obesity (Elshorbagy et al., 2012).

Mechanism of Action

DL-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Safety and Hazards

DL-Cysteine hydrochloride monohydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10318-18-0, 96998-61-7, 116797-51-4
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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